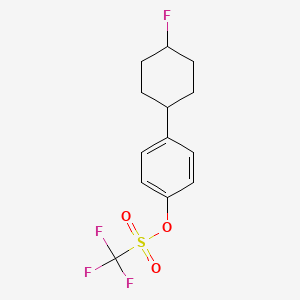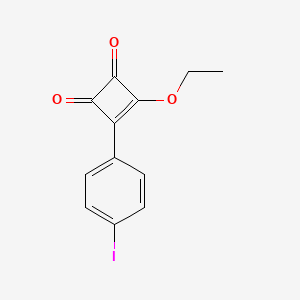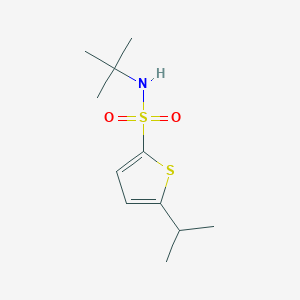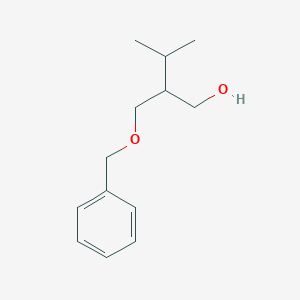
3-Methyl-2-(phenylmethoxymethyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by its benzyloxymethyl group attached to a 3-methylbutan-1-ol backbone. It is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral starting material, such as (S)-3-methylbutan-1-ol.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group, forming a benzyloxymethyl ether.
Reaction Conditions: The reaction is usually carried out under basic conditions, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques like distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of (S)-2-benzyloxymethyl-3-methylbutanal or (S)-2-benzyloxymethyl-3-methylbutanoic acid.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Similar Compounds
®-2-Benzyloxymethyl-3-methylbutan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Benzyloxymethyl-3-methylbutan-1-ol: The racemic mixture containing both (S) and ® enantiomers.
2-Methyl-3-buten-2-ol: A structurally similar compound with different reactivity and applications.
Uniqueness
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol is unique due to its chiral nature, which imparts specific stereochemical properties and reactivity. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-methyl-2-(phenylmethoxymethyl)butan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 |
InChI Key |
RXKVQAHKBRCRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


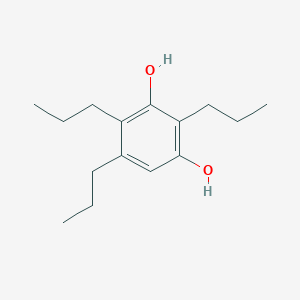
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
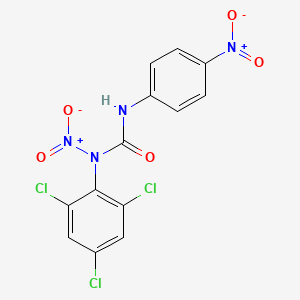

![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
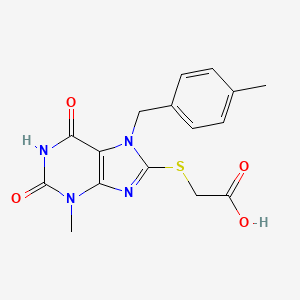
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
